molecular formula C15H13N3O3S2 B2884411 ethyl 2-(1,3-benzothiazole-6-amido)-4-methyl-1,3-thiazole-5-carboxylate CAS No. 681168-61-6

ethyl 2-(1,3-benzothiazole-6-amido)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B2884411
CAS No.: 681168-61-6
M. Wt: 347.41
InChI Key: AOVCPROOULFRAI-UHFFFAOYSA-N
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Description

ethyl 2-(1,3-benzothiazole-6-amido)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.

Preparation Methods

The synthesis of ethyl 2-(1,3-benzothiazole-6-amido)-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactionsReaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product . Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

ethyl 2-(1,3-benzothiazole-6-amido)-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted thiazole derivatives .

Scientific Research Applications

ethyl 2-(1,3-benzothiazole-6-amido)-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(1,3-benzothiazole-6-amido)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

ethyl 2-(1,3-benzothiazole-6-amido)-4-methyl-1,3-thiazole-5-carboxylate can be compared to other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties not found in other thiazole derivatives .

Properties

IUPAC Name

ethyl 2-(1,3-benzothiazole-6-carbonylamino)-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S2/c1-3-21-14(20)12-8(2)17-15(23-12)18-13(19)9-4-5-10-11(6-9)22-7-16-10/h4-7H,3H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVCPROOULFRAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC3=C(C=C2)N=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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